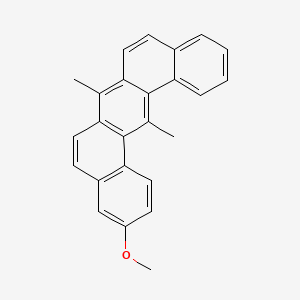
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is part of a larger class of PAHs known for their presence in the environment as pollutants resulting from incomplete combustion of organic matter .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- are not well-documented. general methods for producing PAHs involve high-temperature processes such as pyrolysis or catalytic cracking of hydrocarbons. These methods can yield a mixture of PAHs, which are then separated and purified using techniques like chromatography.
化学反应分析
Types of Reactions
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
科学研究应用
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity and mutagenicity.
Medicine: Studies on the interactions of this compound with biological molecules can provide insights into its potential health effects and mechanisms of toxicity.
Industry: It is used in the development of materials and processes that require PAHs, such as in the production of dyes and pigments.
作用机制
The mechanism by which Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- exerts its effects involves its interaction with cellular components. PAHs, including this compound, are metabolically activated to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of PAHs.
相似化合物的比较
Similar Compounds
- Dibenz(a,h)anthracene
- Dibenz(a,c)anthracene
- Benzo(a)pyrene
Uniqueness
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is unique due to its specific structural modifications, such as the presence of methoxy and methyl groups. These modifications can influence its chemical reactivity, biological activity, and environmental behavior compared to other PAHs.
属性
CAS 编号 |
114326-29-3 |
|---|---|
分子式 |
C25H20O |
分子量 |
336.4 g/mol |
IUPAC 名称 |
7-methoxy-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C25H20O/c1-15-20-11-8-17-6-4-5-7-22(17)24(20)16(2)25-21(15)12-9-18-14-19(26-3)10-13-23(18)25/h4-14H,1-3H3 |
InChI 键 |
GPYFWVHTZUBMFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


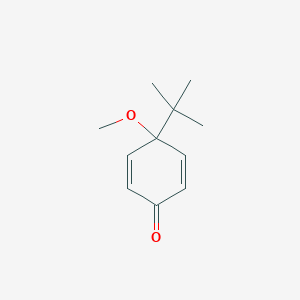

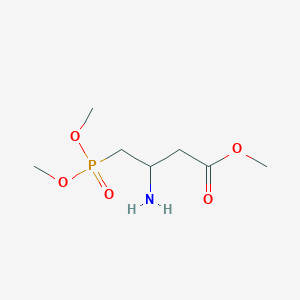
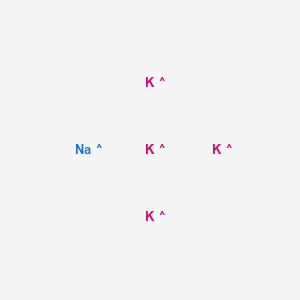
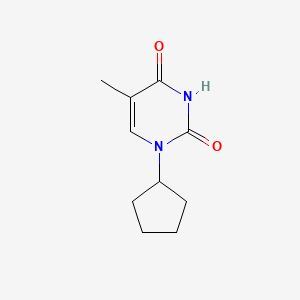
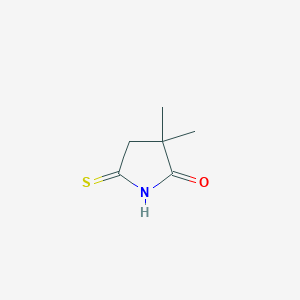

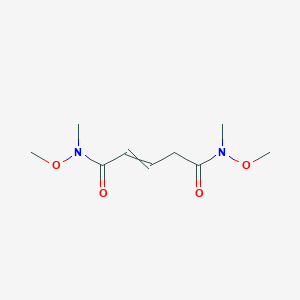
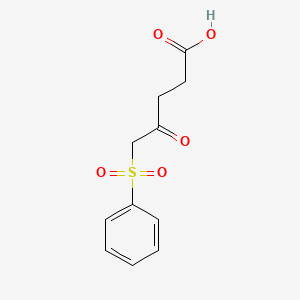
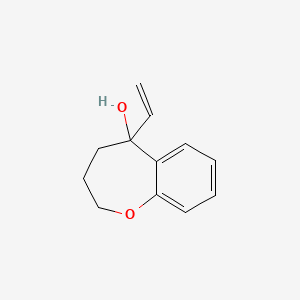

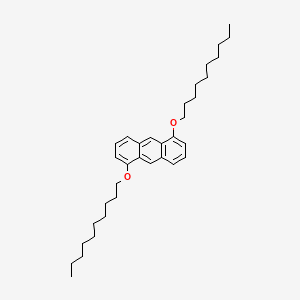
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
